2,3,4,5-tetrahydro-1,4-benzoxazepine - 17775-01-8

2,3,4,5-tetrahydro-1,4-benzoxazepine

Catalog Number: EVT-357886
CAS Number: 17775-01-8
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bischler-Napieralski Cyclization: This method involves the cyclodehydration of N-(2-aryloxyethyl)benzamides using phosphorus oxychloride in solvents like butanenitrile or ethanenitrile. This reaction effectively forms the seven-membered ring system. [, ]
  • C-N Ring Closure: Alternative approaches involve C-N bond formation to construct the heterocyclic ring. For instance, reacting amino-ketones with appropriate reagents can yield 2,3,4,5-tetrahydro-1,4-benzoxazepines. []
  • Reduction of Dihydro Derivatives: 2,3,4,5-Tetrahydro-1,4-benzoxazepines can also be obtained by reducing the corresponding 2,3-dihydro-1,4-benzoxazepines. Catalytic hydrogenation using catalysts like Adams' platinum has proven effective in this transformation. []
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom in the seven-membered ring can be alkylated using alkyl halides or other alkylating agents. This modification introduces substituents that can influence the compound's properties and biological activity. []
  • Meisenheimer Rearrangement: N-Oxides of 2,3,4,5-tetrahydro-1,4-benzoxazepines can undergo Meisenheimer rearrangement, leading to the formation of ring-expanded products like 1,5,4-benzodioxazocines. This rearrangement offers a pathway to synthesize novel heterocyclic compounds. [, ]
  • Friedel-Crafts Acylation: Regioselective Friedel-Crafts acylation of protected 2,3,4,5-tetrahydro-1,4-benzoxazepines has been observed, enabling the introduction of acyl groups at specific positions. This reaction finds application in the synthesis of compounds with potential biological activities. []
Mechanism of Action
  • Inhibition of Protein-Protein Interactions: Studies suggest that certain 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives can inhibit protein-protein interactions crucial for cellular processes. Notably, they have been investigated for their potential to disrupt the PEX14-PEX5 protein-protein interaction, a target of interest in developing new treatments for trypanosomiasis. []
  • Modulation of Enzyme Activity: 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives can exhibit inhibitory effects on enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. []
  • Binding to Receptors: Research suggests that 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives can interact with specific receptors in the body. For instance, certain derivatives have been identified as agonists of the serotonin 5-HT1A receptor, potentially explaining their antiemetic effects. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can range from soluble in organic solvents to varying degrees of water solubility, depending on the substituents present. []
  • Stability: The stability of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives can also vary based on the functional groups present. Some derivatives have been reported as unstable under certain conditions. []
Applications
  • Medicinal Chemistry: This scaffold serves as a starting point for developing potential therapeutic agents targeting various diseases. For example, researchers explore its derivatives as potential anti-trypanosomal agents by targeting the PEX14-PEX5 protein-protein interaction. [] Additionally, its use in developing antiemetic agents has been explored due to its interaction with the serotonin 5-HT1A receptor. []
  • Chemical Biology: 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives are utilized as chemical probes to study biological processes and investigate the function of specific proteins or enzymes. For instance, its ability to inhibit acetylcholinesterase (AChE) makes it valuable for studying cholinergic neurotransmission. []
Future Directions
  • Optimization for Drug Development: For derivatives with promising therapeutic potential, optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial to translate them into viable drug candidates. []

9-chloro-7-(1,1-dimethylethyl)-2,3,4,5-tetrahydro-1,4-benzoxazine

  • Relevance: This compound highlights the importance of the ring size and substitution pattern for the biological activity of benzoxazepine derivatives. Compared to 2,3,4,5-tetrahydro-1,4-benzoxazepine, the presence of a chlorine atom and a tert-butyl group on the benzene ring, as well as the smaller ring size, contribute to the selective serotonin receptor agonism observed. []

N-[[(5S)-2-oxo-3-(2,3,4,5-tetrahydro-1,4-benzoxazepine-7-yl)-5-oxazolidinyl]methyl]acetamide

    Compound Description: This compound incorporates the 2,3,4,5-tetrahydro-1,4-benzoxazepine structure as a substituent on an oxazolidinone ring. This molecule also exhibits selective serotonin 5-HT receptor agonist activity. []

    Relevance: This compound demonstrates how 2,3,4,5-tetrahydro-1,4-benzoxazepine can be incorporated into larger structures to generate new molecules with potent biological activities. The specific connection point and the presence of the oxazolidinone moiety likely contribute to its selectivity for the 5-HT receptor. []

I-CBP112

    Compound Description: While not structurally similar to 2,3,4,5-tetrahydro-1,4-benzoxazepine, this compound serves as a chemical probe for CBP/P300 bromodomains. It acts as an N-acetyl-lysine mimetic, binding to the bromodomain and influencing protein-protein interactions. []

    Relevance: I-CBP112 is relevant because it led to the development of a new class of CBP/P300 bromodomain inhibitors with a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone. This showcases how exploring different scaffolds based on known binders can lead to the discovery of novel bioactive compounds. []

TPOP146

    Compound Description: TPOP146 is a potent and selective CBP/P300 bromodomain inhibitor with a 2,3,4,5-tetrahydro-1,4-benzoxazepine core. It exhibits a 134 nM affinity for CBP with excellent selectivity over other bromodomains. []

    Relevance: This compound demonstrates the successful application of 2,3,4,5-tetrahydro-1,4-benzoxazepine as a scaffold for developing selective CBP/P300 bromodomain inhibitors. The specific substitutions on the benzoxazepine ring are crucial for its binding affinity and selectivity. []

8-methoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine

    Compound Description: This compound is a derivative of 2,3,4,5-tetrahydro-1,4-benzoxazepine featuring a phenyl group at the 5-position and a methoxy group at the 8-position. It serves as a key intermediate in the synthesis of larger benzoxazepine-containing heterocycles. [, ]

    Relevance: This compound highlights the synthetic utility of 2,3,4,5-tetrahydro-1,4-benzoxazepine as a building block for more complex structures. The presence of the phenyl and methoxy groups demonstrates the possibility of introducing various substituents for further derivatization. [, ]

9-methoxy-6-phenyl-3,4-dihydro-2H-1,5-benzoxazocine

    Compound Description: This compound represents an eight-membered ring analog of 2,3,4,5-tetrahydro-1,4-benzoxazepine with a phenyl group at the 6-position and a methoxy group at the 9-position. It is synthesized via a similar approach to the seven-membered ring analogs, demonstrating the versatility of the synthetic methodologies. [, ]

    Relevance: This compound underscores the feasibility of synthesizing both seven- and eight-membered ring systems containing the benzoxazepine core. The structural similarities and differences between this compound and 2,3,4,5-tetrahydro-1,4-benzoxazepine offer insights into the structure-activity relationships within this class of compounds. [, ]

9-methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine

    Compound Description: This compound represents a ring-expanded derivative of 2,3,4,5-tetrahydro-1,4-benzoxazepine, incorporating an additional oxygen atom into the ring system. It is synthesized via a Meisenheimer rearrangement of the corresponding benzoxazepine N-oxide. [, ]

    Relevance: This compound demonstrates the successful application of the Meisenheimer rearrangement for expanding the ring size of benzoxazepine derivatives. The introduction of a new oxygen atom and the resulting structural changes can significantly impact the biological and pharmacological properties of the molecule compared to 2,3,4,5-tetrahydro-1,4-benzoxazepine. [, ]

10-methoxy-5-methyl-7-phenyl-2,3,4,5-tetrahydro-7H-1,6,5-benzodioxazonine

    Compound Description: This compound is a nine-membered ring system synthesized through the Meisenheimer rearrangement of the corresponding eight-membered benzoxazocine N-oxide. It showcases the possibility of accessing even larger ring systems starting from benzoxazepine derivatives. [, ]

    Relevance: This compound highlights the potential of using benzoxazepine derivatives as precursors for the synthesis of novel and structurally diverse heterocycles. Expanding the ring size to nine atoms significantly alters the conformation and potential interactions of the molecule compared to 2,3,4,5-tetrahydro-1,4-benzoxazepine, opening possibilities for exploring new biological targets. [, ]

Properties

CAS Number

17775-01-8

Product Name

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2

InChI Key

HDVHFHONOKCUHQ-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2CN1

Canonical SMILES

C1COC2=CC=CC=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.